molecular formula C9H16S B13097676 Octahydro-2H-thiochromene CAS No. 29100-30-9

Octahydro-2H-thiochromene

Cat. No.: B13097676
CAS No.: 29100-30-9
M. Wt: 156.29 g/mol
InChI Key: ILOILTHGYLSHSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2H-thiochromene can be achieved through various methods. One common approach is the thia-Michael condensation reaction, which involves the reaction of 2-mercaptobenzaldehyde with an α,β-unsaturated carbonyl compound . This reaction typically requires a base catalyst and can be carried out under mild conditions.

Another method involves the use of amidine-based catalysts for the enantioselective synthesis of chiral 2-substituted thiochromenes. This process transforms α,β-unsaturated thioesters into the desired product with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-thiochromene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted thiochromenes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of octahydro-2H-thiochromene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fully hydrogenated structure, which imparts different chemical and biological properties compared to its partially hydrogenated or non-hydrogenated counterparts . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

29100-30-9

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene

InChI

InChI=1S/C9H16S/c1-2-6-9-8(4-1)5-3-7-10-9/h8-9H,1-7H2

InChI Key

ILOILTHGYLSHSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCS2

Origin of Product

United States

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